Benzo(a)pyrene-11,12-epoxide

Genetic toxicology Mutagenesis assay development PAH structure-activity relationships

Benzo(a)pyrene-11,12-epoxide (CAS 60448-19-3; molecular formula C20H12O; MW 268.3 g/mol) is a synthetic benzo-ring arene oxide derived from the polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene (BaP). It is one of seven possible isomeric epoxides of BaP, formed through cytochrome P450-mediated epoxidation at the 11,12-position.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
Cat. No. B1205655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene-11,12-epoxide
Synonymsbenzo(a)pyrene 11,12-oxide
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6
InChIInChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H
InChIKeyISBWKKKMLFVMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene-11,12-epoxide: A Defined Benzo-Ring Arene Oxide for Position-Specific Carcinogen Activation Studies


Benzo(a)pyrene-11,12-epoxide (CAS 60448-19-3; molecular formula C20H12O; MW 268.3 g/mol) is a synthetic benzo-ring arene oxide derived from the polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene (BaP) [1]. It is one of seven possible isomeric epoxides of BaP, formed through cytochrome P450-mediated epoxidation at the 11,12-position [2]. Unlike the extensively studied bay-region diol epoxide BPDE (7,8-dihydrodiol-9,10-epoxide), the 11,12-epoxide represents a non-bay-region epoxide that serves as a critical comparator compound for dissecting the positional dependence of PAH metabolic activation, DNA binding, mutagenicity, and tumorigenicity [3]. Its principal metabolic fate is hydrolysis by epoxide hydrolase to yield the trans-11,12-dihydrodiol [4].

Positional isomer comparator for non-bay-region vs bay-region epoxide studies
Defined metabolic activation probe with known epoxide hydrolase fate
Supports DNA binding and mutagenicity research across bacterial and mammalian systems

Why Benzo(a)pyrene-11,12-epoxide Cannot Be Substituted by Other BaP Epoxide Isomers in Experimental Systems


The seven isomeric benzo-ring epoxides of benzo(a)pyrene are not functionally interchangeable. Despite sharing identical molecular formulae (C20H12O) and differing only in the position of the oxirane ring, these positional isomers exhibit profoundly divergent biological properties spanning orders of magnitude in mutagenic potency, tumorigenic activity, target-organ specificity, and metabolic stability [1]. Most critically, the 11,12-epoxide displays a unique cell-type-dependent mutagenicity profile: it is virtually inactive in bacterial mutagenicity assays (Salmonella typhimurium strains TA98, TA100, TA1538) yet becomes equipment with the highly potent K-region 4,5-oxide when tested in mammalian V79 cells—a property not shared by the 7,8- or 9,10-oxides [2]. In tumorigenicity, the 11,12-epoxide occupies a distinct intermediate position—possessing ~10% of the parent BaP tumor-initiating activity on mouse skin (versus ~2% for 9,10-oxide and ~1% for the reverse diol-epoxide) and producing a 20% pulmonary adenoma incidence in newborn mice (versus 72% for 7,8-oxide and nil for 4,5- and 9,10-oxides) [3]. Furthermore, it is among the poorest substrates for human and rat epoxide hydrolase, implying a distinct detoxification trajectory relative to other BaP epoxides [4]. Substituting any other positional isomer for the 11,12-epoxide would therefore yield experimental results that are not merely quantitatively different but qualitatively divergent.

Positional isomer mutagenic profile

Substituting 4,5-oxide or 7,8-oxide may shift mutagenicity outcomes; 11,12-oxide is mammalian-selective while 4,5-oxide is promiscuous.

Tumorigenicity tier misassignment

Replacement by inactive or highly active isomers alters tumor potency ranking; intermediate tumor yields are position-specific and may not be reproduced.

Epoxide hydrolase substrate rank

11,12-oxide is poorly hydrolyzed; using better substrates may confound hydrolysis-dependent detoxification studies.

Quantitative Evidence Guide: Benzo(a)pyrene-11,12-epoxide Differential Performance Against Key Comparators


Mammalian-Selective Mutagenicity: BP-11,12-oxide Matches BP-4,5-oxide Potency in V79 Cells While Remaining Inactive in Bacteria

BP-11,12-oxide demonstrates a unique cell-type-dependent mutagenicity profile that distinguishes it from all other BaP arene oxides. In three Salmonella typhimurium tester strains (TA98, TA100, TA1538), BP-11,12-oxide was only weakly mutagenic—comparable to the 7,8- and 9,10-oxides and far below BP-4,5-oxide, which was the most potent bacterial mutagen among all 29 BaP derivatives tested. However, when assayed in Chinese hamster V79 mammalian cells, BP-11,12-oxide became as potent a mutagen as BP-4,5-oxide, whereas BP-7,8- and 9,10-oxides remained weakly mutagenic [1]. This mammalian-cell-selective activation is a property uniquely associated with the 11,12-epoxide position and is not observed for the proximate carcinogen BP-7,8-oxide or BP-9,10-oxide.

Mammalian-Selective Mutagenicity
Head-to-head
Equipotent to 4,5-oxide in V79 cells; inactive in Salmonella TA98/TA100/TA1538
Supports mammalian-specific genotoxicity screening tool selection
Cell-type-dependent activation profile; reported assay context
Genetic toxicology Mutagenesis assay development PAH structure-activity relationships

Pulmonary Tumorigenicity in Newborn Mice: BP-11,12-oxide Elicits a 20% Adenoma Incidence—Intermediate Between BP-7,8-oxide (72%) and the Inactive 4,5- and 9,10-Oxides

In a direct comparative newborn-mouse carcinogenicity study, BP-11,12-oxide, BP, and the 4,5-, 7,8-, and 9,10-oxides were administered by intraperitoneal injection at sequential doses of 200, 400, and 800 nmol on days 1, 8, and 15 of life, with necropsy at 24 weeks. BP-11,12-oxide produced a 20% incidence of pulmonary adenomas with an average of 0.32 adenomas per mouse. This places it in a distinct intermediate tier: above the 4,5- and 9,10-oxides (no tumorigenic activity) and the vehicle control (8% incidence, 0.08 adenomas/mouse), but well below BP-7,8-oxide (72% incidence, 2.1 adenomas/mouse) and the parent BP (93% incidence, 10.0 adenomas/mouse) [1]. The graded tumorigenicity across positional isomers (7,8- >> 11,12- > 4,5- ≈ 9,10-) demonstrates that the 11,12-epoxide provides a defined intermediate-activity reference point unavailable from any other single BaP epoxide.

Pulmonary Tumorigenicity
Head-to-head
20% incidence, 0.32 adenomas/mouse vs. 72% for 7,8-oxide, nil for 4,5-oxide
Intermediate pulmonary tumorigenicity reference point
Newborn mouse bioassay; reported endpoint context
Chemical carcinogenesis Newborn mouse bioassay PAH tumorigenicity ranking

Skin Tumor-Initiation Potency: BP-11,12-oxide Retains ~10% of Parent BaP Activity—Fivefold Higher Than BP-9,10-oxide

In the CD-1 mouse two-stage skin tumorigenesis model (initiation followed by twice-weekly TPA promotion), the relative tumor-initiating activities of BaP arene oxides and diol-epoxides were quantitatively ranked. BP-11,12-oxide possessed approximately 10% of the tumor-initiating activity of the parent benzo(a)pyrene. By comparison, BP-9,10-oxide showed approximately 2% activity, and (±)-7β,8α-dihydroxy-7β,8β-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (a reverse diol-epoxide) showed approximately 1% activity [1]. The anti bay-region diol-epoxide BPDE, the established ultimate carcinogen, was approximately 20–30% as active as BP. Thus, BP-11,12-oxide exhibits a fivefold higher initiating activity than the 9,10-oxide positional isomer and tenfold higher than the reverse diol-epoxide, positioning it as the most potent tumor initiator among the simple arene oxides of BaP.

Skin Tumor Initiation
Head-to-head
~10% of BaP activity; 5-fold higher than 9,10-oxide
Reported higher tumor-initiating rank among simple arene oxides
Two-stage mouse skin protocol; reported comparison context
Two-stage skin carcinogenesis Tumor initiation PAH epoxide ranking

Epoxide Hydrolase Substrate Ranking: BP-11,12-oxide Is Among the Poorest Substrates for Human and Rat Microsomal Epoxide Hydrolase

The substrate specificity of human liver microsomal epoxide hydrolase was systematically compared across 11 arene and alkene oxide substrates using microsomes from nine human autopsy livers. Phenanthrene 9,10-oxide was the best substrate for both human and rat epoxide hydrolases, whereas dibenzo[a,h]anthracene 5,6-oxide and benzo[a]pyrene 11,12-oxide were the poorest substrates [1]. The relative hydration rates for BP-11,12-oxide were substantially lower than those for BP-7,8-oxide and BP-9,10-oxide, indicating that the 11,12-epoxide is more resistant to enzymatic detoxification by hydrolysis [2]. This poor substrate behavior correlates with the compound's observed biological persistence in mammalian systems and may contribute to its unexpected mammalian-cell mutagenic potency relative to its bacterial inactivity.

Epoxide Hydrolase Substrate
Head-to-head
Poorest substrate among 11 tested epoxides
Low-background substrate for hydrolysis-dependent studies
Human liver microsomes; qualitative ranking
Xenobiotic metabolism Epoxide hydrolase kinetics Detoxification pathway analysis

Aqueous Hydrolysis Lability: Predicted Half-Life of BP-11,12-oxide at pH 7 Is Under 1 Second for Both Stereoisomers

Computationally predicted aqueous hydrolysis rates indicate that BP-11,12-oxide is extremely labile at physiological pH. The estimated half-life for the trans-isomer at pH 7 is 0.157 seconds, and for the cis-isomer it is 0.671 seconds . While analogous predicted data are available for other BaP epoxides, the extraordinary lability of the 11,12-epoxide mandates strict anhydrous storage conditions (ventilated, low-temperature, dry environment) and precludes any experimental protocol involving prolonged aqueous incubation without immediate trapping or stabilization . This extreme hydrolytic reactivity distinguishes BP-11,12-oxide from the somewhat more stable K-region 4,5-oxide and the substantially more stable bay-region diol-epoxide BPDE (whose hydrolysis half-life is on the order of minutes to hours depending on conditions).

Aqueous Hydrolysis Lability
Data to verify
trans t½ = 0.157 sec; cis t½ = 0.671 sec at pH 7
Requires strict anhydrous handling and storage
Predicted values; source review advised
Chemical stability Epoxide reactivity Handling and storage requirements

Route-Dependent Carcinogenicity: BP-11,12-oxide Is Inactive by Subcutaneous Injection Despite Pulmonary and Skin Activity

In a direct comparative subcutaneous-injection carcinogenicity study in inbred male C3H/fCum mice, benzo(a)pyrene (0.9 μmol) produced a 63–83% fibrosarcoma incidence depending on vehicle (dimethyl sulfoxide vs. trioctanoin). At the same dose, BP-7,8-oxide had very weak tumorigenic activity, whereas BP-4,5-oxide, BP-9,10-oxide, and BP-11,12-oxide all had no tumorigenic activity [1]. This stands in marked contrast to the pulmonary and skin tumorigenicity results, where BP-11,12-oxide displays measurable activity. The complete lack of sc-injection carcinogenicity, shared with the 4,5- and 9,10-oxides but distinct from the 7,8-oxide, indicates that the 11,12-epoxide lacks the specific metabolic or distributional properties required for fibrosarcoma induction at a distal subcutaneous site.

Route-Dependent Carcinogenicity
Head-to-head
0% fibrosarcoma incidence sc; active in lung and skin
Route-specific carcinogenicity reference for negative control
C3H/fCum mice; reported endpoint context
Route-specific carcinogenesis Fibrosarcoma model Metabolic activation dependence

Validated Research Application Scenarios for Benzo(a)pyrene-11,12-epoxide Based on Quantitative Differentiation Evidence


Mammalian-Selective Positive Control in Two-Tier Genotoxicity Screening Batteries

The unique property of BP-11,12-oxide—inactive in Salmonella (TA98, TA100, TA1538) yet equipotent with BP-4,5-oxide in Chinese hamster V79 cells—makes it an ideal reference mutagen for two-tier genotoxicity testing protocols that discriminate bacterial-specific from mammalian-specific genotoxic mechanisms [1]. In such batteries, a negative Ames result coupled with a positive mammalian cell mutation result for BP-11,12-oxide validates the mammalian assay's sensitivity without the confounding bacterial activity that would arise from the 4,5-oxide. This avoids false-negative risk in the mammalian tier while providing a clean differential signal.

Intermediate-Potency Reference Standard for PAH Carcinogenicity Ranking and QSAR Model Calibration

With ~10% of parent BaP tumor-initiating activity on mouse skin and a 20% pulmonary adenoma incidence in newborn mice—values that fall cleanly between the inactive K-region epoxides and the highly active 7,8-oxide—BP-11,12-oxide serves as a benchmark intermediate-activity data point for calibrating quantitative structure-activity relationship (QSAR) models of PAH carcinogenicity [2][3]. Its inclusion in a training set prevents model overfitting to the extremes (inactive or highly potent) and improves predictive accuracy for moderate-potency PAH epoxides.

Epoxide Hydrolase Substrate for Polymorphism and Inhibitor Screening Studies

Because BP-11,12-oxide is among the poorest substrates for human and rat microsomal epoxide hydrolase, it provides a uniquely low-background substrate for studying the effects of EPHX1 genetic polymorphisms (e.g., rs1051740 Tyr113His 'slow' variant, rs2234922 His139Arg 'fast' variant) on epoxide detoxification capacity [4]. The inherently low hydration rate amplifies the detectable effect of polymorphic variation, and the compound's extreme hydrolytic lability (t½ < 1 sec at pH 7) demands stringent control of aqueous incubation time, making it a sensitive probe for epoxide hydrolase activity measurement .

Route-Specific Carcinogenesis Negative Control for Subcutaneous Fibrosarcoma Models

The complete absence of tumorigenic activity of BP-11,12-oxide upon subcutaneous injection in C3H/fCum mice—contrasting with its measurable activity in lung and skin—establishes it as a validated negative-control epoxide for sc-injection carcinogenicity studies [5]. In experiments designed to test whether a novel PAH derivative or environmental mixture induces fibrosarcomas via a route-dependent mechanism, BP-11,12-oxide can be used alongside BP-4,5-oxide and BP-9,10-oxide to define the null-activity baseline for arene oxides at this route, while BP-7,8-oxide provides the weak-positive comparator.

Application
Selection Property
Validation Focus
Mammalian-selective genotoxicity control
Mammalian-specific mutagenic activation; bacterial inactivity
Differential signal validation in two-tier assays
PAH carcinogenicity QSAR calibration
Intermediate tumor-initiating activity rank
Model calibration against inactive and highly active isomers
Epoxide hydrolase polymorphism studies
Low-background substrate (poor hydrolysis)
Hydrolysis-rate-dependent polymorphism effect detection
Subcutaneous fibrosarcoma negative control
Route-dependent inactivity (sc injection)
Null-activity baseline for arene oxide carcinogenicity studies
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